molecular formula C13H24 B8662921 1-Pentyl-4-vinyl-cyclohexane

1-Pentyl-4-vinyl-cyclohexane

Cat. No.: B8662921
M. Wt: 180.33 g/mol
InChI Key: AUIXUHDXXCTBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pentyl-4-vinyl-cyclohexane: is an organic compound with the molecular formula C13H24 It is a cyclohexane derivative where a pentyl group and a vinyl group are attached to the cyclohexane ring in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentyl-4-vinyl-cyclohexane can be achieved through several methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of a boron reagent with a halide in the presence of a palladium catalyst. The reaction conditions are typically mild and tolerant of various functional groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize catalysts such as Ru/Al2O3 to achieve high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-Pentyl-4-vinyl-cyclohexane can undergo oxidation reactions to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The compound can participate in substitution reactions where the vinyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Reagents like or can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of ethyl-substituted cyclohexane.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry: 1-Pentyl-4-vinyl-cyclohexane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound can be used as a model compound to study the behavior of similar cyclohexane derivatives in biological systems.

Medicine: drug development and pharmaceutical research .

Industry: In the industrial sector, this compound can be used in the production of polymers and resins due to its reactive vinyl group .

Mechanism of Action

The mechanism of action of 1-Pentyl-4-vinyl-cyclohexane involves its interaction with various molecular targets. The vinyl group allows for reactive interactions with other molecules, leading to the formation of new chemical bonds. This reactivity is crucial in its applications in organic synthesis and industrial processes .

Comparison with Similar Compounds

  • trans-4-Pentyl-trans-4’-vinylbicyclohexane
  • trans-1,2-Diamino-4-cyclohexene

Comparison: 1-Pentyl-4-vinyl-cyclohexane is unique due to its specific trans configuration and the presence of both a pentyl and a vinyl group. This combination provides distinct reactivity and structural properties compared to similar compounds .

Properties

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

IUPAC Name

1-ethenyl-4-pentylcyclohexane

InChI

InChI=1S/C13H24/c1-3-5-6-7-13-10-8-12(4-2)9-11-13/h4,12-13H,2-3,5-11H2,1H3

InChI Key

AUIXUHDXXCTBLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.